
(S)-5-Isopropyl-2,2-dimethyloxazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Isopropyl-2,2-dimethyloxazolidin-4-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse applications in organic synthesis, particularly as chiral auxiliaries in asymmetric synthesis. The (S)-enantiomer of this compound is of particular interest due to its stereochemical properties, which make it valuable in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Isopropyl-2,2-dimethyloxazolidin-4-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-valinol with dimethyl carbonate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-Isopropyl-2,2-dimethyloxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic or acyclic compounds.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the oxazolidinone ring.
Wissenschaftliche Forschungsanwendungen
(S)-5-Isopropyl-2,2-dimethyloxazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and specialty materials, where its chiral properties are advantageous.
Wirkmechanismus
The mechanism by which (S)-5-Isopropyl-2,2-dimethyloxazolidin-4-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule being synthesized.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-5-Isopropyl-2,2-dimethyloxazolidin-4-one: The enantiomer of the (S)-compound, with similar chemical properties but different stereochemistry.
Other Oxazolidinones: Compounds such as 2-oxazolidinone and 4,4-dimethyloxazolidin-2-one, which share the oxazolidinone core structure but differ in substituents.
Uniqueness
(S)-5-Isopropyl-2,2-dimethyloxazolidin-4-one is unique due to its specific stereochemistry, which makes it particularly effective as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in target molecules with high selectivity and efficiency sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(5S)-2,2-dimethyl-5-propan-2-yl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-7(10)9-8(3,4)11-6/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
AZBVOFCCGKYLLJ-LURJTMIESA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)NC(O1)(C)C |
Kanonische SMILES |
CC(C)C1C(=O)NC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



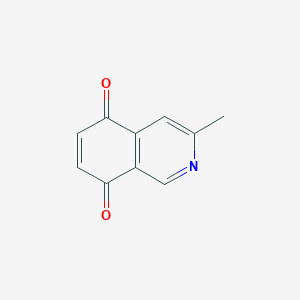
![4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12887982.png)
![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)

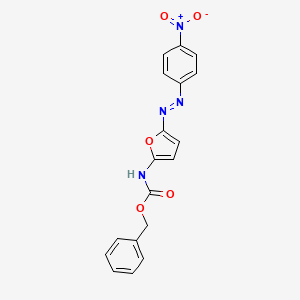

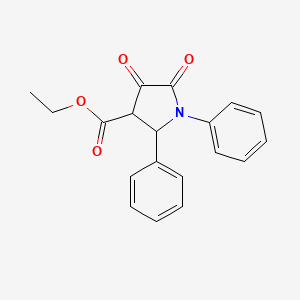

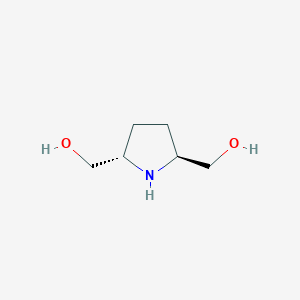

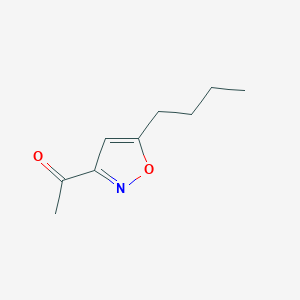
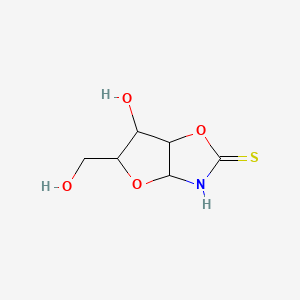
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)
